molecular formula C3DyF9O9S3 B163868 Dysprosium(III) trifluoromethanesulfonate CAS No. 139177-62-1

Dysprosium(III) trifluoromethanesulfonate

Cat. No. B163868
M. Wt: 609.7 g/mol
InChI Key: XSVCYDUEICANRJ-UHFFFAOYSA-K
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Description

Dysprosium(III) trifluoromethanesulfonate, also known as Dysprosium(III) triflate, is a water-tolerant Lewis acid . It is used in various chemical reactions, including the Aldol reaction of silyl enol ethers with aldehydes . It is an effective catalyst for electrophilic substitution reactions of indoles with imines .


Chemical Reactions Analysis

Dysprosium(III) trifluoromethanesulfonate is used as a catalyst in various reactions. These include the Aldol reaction of silyl enol ethers with aldehydes, electrophilic substitution reactions of indoles with imines, Aza-Piancatelli rearrangement, Friedel-Crafts alkylation, ring-opening polymerization reactions, microwave-assisted Kabachnik-Fields condensation, cycloaddition reactions (as a Lewis-acid catalyst), Fries rearrangement, and enantioselective glyoxalate-ene reactions .


Physical And Chemical Properties Analysis

Dysprosium(III) trifluoromethanesulfonate is a white to grey powder . It is soluble in water . The compound is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Photophysical Characterization

Dysprosium(III) trifluoromethanesulfonate, known for its luminescent properties, is extensively studied for its electronic energy levels and emitting states. Notably, it serves as a dopant in optical fibers and a shift reagent in NMR imaging. Kofod et al. (2019) delved into the photophysical properties of Dysprosium(III) triflate in various solvents, uncovering that it predominantly luminesces from the 4F9/2 state. The research underscores the intricate nature of Dysprosium(III)'s excited state manifolds and their dependency on the solvent environment (Kofod, Arppe-Tabbara, & Sørensen, 2019).

Catalyst in Carbohydrate Chemistry

Dysprosium(III) trifluoromethanesulfonate exhibits promising catalytic properties in the field of carbohydrate chemistry. Yan et al. (2017) demonstrated its efficacy in the per-O-acetylation and regioselective anomeric de-O-acetylation of carbohydrates. This study highlighted its versatility, particularly in the solvent-free per-O-acetylation of sugars, paving the way for innovative methodologies in carbohydrate synthesis (Yan, Guo, & Liang, 2017).

Investigation of Vibrational and Electronic Spectra

Research by Paul et al. (2011) on Dysprosium and Terbium trifluoromethanesulfonates revealed valuable insights into the vibrational frequencies of trifluoromethanesulfonate ions and the electronic transitions of rare earth ions. These findings are not only crucial for understanding the fundamental properties of these compounds but also for potential applications in fields like spectroscopy and materials science (Paul, Ghosh, Neogy, & Mallick, 2011).

Synthesis and Chemical Transformations

The compound is also a catalyst in chemical transformations, such as the synthesis of 4-hydroxycyclopentenones, showcasing its potential in facilitating complex chemical reactions. Fisher et al. (2014) utilized Dysprosium(III) trifluoromethanesulfonate for the catalytic Piancatelli rearrangement, indicating its pivotal role in chemical synthesis and its contribution to producing crucial chemical structures (Fisher, Palmer, Cook, Davis, & Read de Alaniz, 2014).

Magnetic Properties and Applications

Investigations into the magnetic properties of Dysprosium trifluoromethanesulfonate provide insights crucial for applications in magnetic materials and technologies. Neogy et al. (2002) conducted detailed magnetic susceptibility measurements, contributing to the understanding of the magnetic properties and potential applications of Dysprosium compounds in advanced technologies (Neogy, Paul, Chattopadhyay, & Bisui, 2002).

Safety And Hazards

Dysprosium(III) trifluoromethanesulfonate is considered hazardous. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective measures such as wearing protective gloves, eye protection, and face protection are advised when handling this compound .

properties

IUPAC Name

dysprosium(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Dy/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVCYDUEICANRJ-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Dy+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3DyF9O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433047
Record name Dysprosium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

609.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dysprosium(III) trifluoromethanesulfonate

CAS RN

139177-62-1
Record name Dysprosium(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dysprosium tris(trifluoromethanesulfonate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dysprosium(III) trifluoromethanesulfonate
Reactant of Route 2
Dysprosium(III) trifluoromethanesulfonate
Reactant of Route 3
Dysprosium(III) trifluoromethanesulfonate

Citations

For This Compound
37
Citations
GK Veits, DR Wenz, JR de Alaniz - Angewandte Chemie International …, 2010 - infona.pl
A sweet dysprosition: A dysprosium(III) trifluoromethanesulfonate catalyzed rearrangement of furylcarbinols into 4‐aminocyclopentenones by a 4π electrocyclization has been …
Number of citations: 160 www.infona.pl
D Fisher, LI Palmer, JE Cook, JE Davis, JR de Alaniz - Tetrahedron, 2014 - Elsevier
4-Hydroxycyclopentenones represent a privileged scaffold in chemical synthesis. A dysprosium(III) trifluoromethanesulfonate catalyzed rearrangement of furylcarbinols to 4-…
Number of citations: 50 www.sciencedirect.com
CA Berger, M Arkhipova, G Maas, T Jacob - Nanoscale, 2016 - pubs.rsc.org
The rare-earth element dysprosium (Dy) is an important additive that increases the magnetocrystalline anisotropy of neodymium magnets and additionally prevents from demagnetizing …
Number of citations: 24 pubs.rsc.org
J Lodermeyer, M Multerer, M Zistler… - Journal of The …, 2006 - iopscience.iop.org
Electroplating of dysprosium from several nonaqueous solutions and from an ionic liquid was studied. Dysprosium metal was used as the anode material, and several metals and a …
Number of citations: 42 iopscience.iop.org
JR Guo, HY Huang, YL Yan… - Asian Journal of Organic …, 2018 - Wiley Online Library
The dysprosium(III)‐trifluoromethanesulfonate‐catalyzed S‐deacetylation and selective S‐deacetylation reactions of functionalized thioesters could be tuned by changing the reaction …
Number of citations: 9 onlinelibrary.wiley.com
YL Yan, JR Guo, CF Liang - Chemistry–An Asian Journal, 2017 - Wiley Online Library
Dysprosium(III) trifluoromethanesulfonate‐catalyzed per‐O‐acetylation and regioselective anomeric de‐O‐acetylation of carbohydrates can be tuned by adjusting the reaction medium. …
Number of citations: 14 onlinelibrary.wiley.com
JR Guo, HY Huang, YL Yan… - Asian Journal of Organic …, 2018 - Wiley Online Library
Dysprosium (III)-trifluoromethanesulfonate [Dy (OTf) 3] is one of the lanthanide triflates [Ln (OTf) 3] that is utilized as favorable mild, powerful and selective Lewis acids for a variety of …
Number of citations: 0 onlinelibrary.wiley.com
AV Tarantin, VA Glushkov, KY Suponitskii… - Russian journal of …, 2010 - Springer
Glyoxylate and arylglyoxal imines based on 12-aminodehydroabietic acid undergo hetero-Diels—Alder (Povarov) reaction with ethyl vinyl ether, cyclopentadiene, and indene to give, …
Number of citations: 11 link.springer.com
R Shunmugam, GN Tew - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
The incorporation of metal–ligand interactions into macromolecules imparts to them unique and potentially useful properties. We report the synthesis of homo, block, and statistical …
Number of citations: 89 onlinelibrary.wiley.com
RFA Gomes, JAS Coelho… - Chemistry–A European …, 2018 - Wiley Online Library
In recent years, Stenhouse salts have attracted much attention as intermediates for the synthesis of cyclopenten‐2‐enones. This Minireview aims to present an overview of the methods …

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